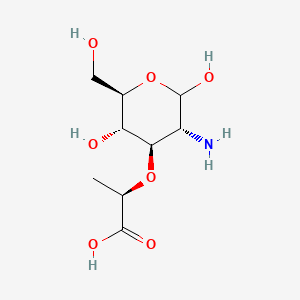

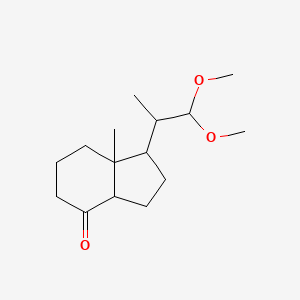

4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto se caracteriza por su fórmula molecular C29H44O6 y un peso molecular de 488.66 g/mol . Se utiliza comúnmente en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 4-Pregnen-11beta,17alfa,21-triol-3,20-diona 21-caprilato típicamente implica la esterificación de la hidrocortisona con ácido caprílico. La reacción generalmente se lleva a cabo en presencia de un catalizador como diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) . Las condiciones de reacción a menudo incluyen un rango de temperatura de 20-25 °C y un tiempo de reacción de 12-24 horas .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores y sistemas de flujo continuo para garantizar la calidad y el rendimiento del producto consistentes. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

4-Pregnen-11beta,17alfa,21-triol-3,20-diona 21-caprilato experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes como o .

Reducción: Los agentes reductores comunes incluyen y .

Sustitución: Esta reacción a menudo involucra nucleófilos como iones hidróxido (OH-) o aminas .

Reactivos y condiciones comunes

Las reacciones generalmente se llevan a cabo en condiciones controladas, que incluyen temperaturas específicas, niveles de pH y sistemas de solventes. Por ejemplo, las reacciones de oxidación se pueden llevar a cabo a temperatura ambiente en un medio acuoso , mientras que las reacciones de reducción pueden requerir condiciones anhidras y bajas temperaturas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del compuesto puede conducir a la formación de cetonas o ácidos carboxílicos , mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

4-Pregnen-11beta,17alfa,21-triol-3,20-diona 21-caprilato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en la química analítica.

Biología: El compuesto se emplea en estudios relacionados con el metabolismo de los esteroides y la regulación hormonal.

Medicina: Sirve como precursor para la síntesis de diversos fármacos corticosteroides.

Industria: El compuesto se utiliza en la formulación de productos farmacéuticos y cosméticos.

Mecanismo De Acción

El mecanismo de acción de 4-Pregnen-11beta,17alfa,21-triol-3,20-diona 21-caprilato implica su interacción con los receptores de glucocorticoides . Al unirse a estos receptores, el compuesto modula la expresión de genes específicos involucrados en respuestas inflamatorias e inmunitarias . Esto lleva a la supresión de la inflamación y la modulación de la función inmunitaria .

Comparación Con Compuestos Similares

Compuestos similares

Hidrocortisona: El compuesto madre de 4-Pregnen-11beta,17alfa,21-triol-3,20-diona 21-caprilato.

Prednisolona: Otro corticosteroide con propiedades antiinflamatorias similares.

Dexametasona: Un corticosteroide más potente que se utiliza en diversos tratamientos médicos.

Unicidad

4-Pregnen-11beta,17alfa,21-triol-3,20-diona 21-caprilato es único debido a su forma esterificada, que mejora su lipofilia y biodisponibilidad . Esta modificación permite una mejor penetración en la piel y una acción prolongada en comparación con su compuesto madre, la hidrocortisona .

Propiedades

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPRYMOFYIOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)

![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)

![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)